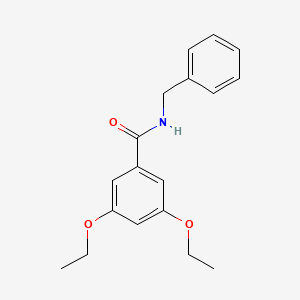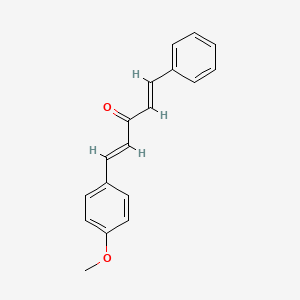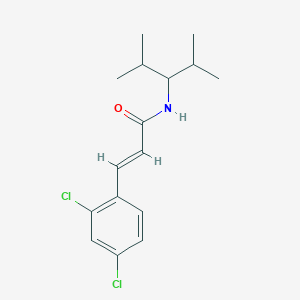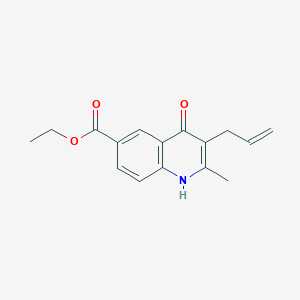![molecular formula C15H15N3O3S2 B5846192 N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5846192.png)
N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide, also known as 4-ACETOAMIDO-4'-ISOTHIO-CYANATOSTILBENE-2,2'-DISULFONIC ACID (SITS), is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative that has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide involves the inhibition of the activity of anion transporters. This compound binds to the transporters and prevents the movement of anions across the cell membrane. This inhibition results in changes in the cellular physiology and can be used to study the role of anion transporters in various cellular processes.
Biochemical and Physiological Effects:
N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of anion transporters, which can result in changes in the cellular physiology. It has also been shown to affect the activity of enzymes such as carbonic anhydrase and has been used as a tool to study the role of these enzymes in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide in lab experiments include its ability to inhibit the activity of anion transporters, which can be used to study the role of these transporters in various cellular processes. This compound is also relatively easy to synthesize and can be obtained in high purity. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling. It is also important to note that the effects of this compound may vary depending on the cell type being studied.
Orientations Futures
There are several future directions for the use of N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide in scientific research. One potential direction is the study of the role of anion transporters in diseases such as cystic fibrosis and sickle cell anemia. This compound could also be used to study the transport of other anions such as bicarbonate and sulfate. Additionally, the development of new compounds based on N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide involves the reaction between 4-aminobenzenesulfonyl chloride and acetamide. The reaction is carried out in the presence of a base such as triethylamine. The product is obtained as a yellow solid and is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide has been widely used in scientific research as a tool to study the transport of anions across cell membranes. This compound has been shown to inhibit the activity of anion transporters such as the band 3 protein in red blood cells. It has also been used to study the chloride transport in epithelial cells.
Propriétés
IUPAC Name |
N-[4-(phenylcarbamothioylamino)phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-11(19)18-23(20,21)14-9-7-13(8-10-14)17-15(22)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUCGUFYHJDMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201796 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)





![isopropyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5846190.png)
![N-2-furyl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5846194.png)




